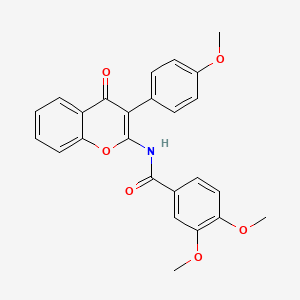

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a chromen-2-yl moiety. The chromen core is further substituted with a 4-oxo group and a 3-(4-methoxyphenyl) group. Its molecular formula is C₃₁H₂₅NO₇ (calculated molecular weight: ~523.54 g/mol), though exact data is absent in the provided evidence.

Properties

IUPAC Name |

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)22-23(27)18-6-4-5-7-19(18)32-25(22)26-24(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUICAACAPQLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-2-yl moiety: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-yl structure.

Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Coupling with benzamide: The final step involves the coupling of the chromen-2-yl intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of thioethers or amides.

Scientific Research Applications

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects could be due to its interference with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs and their differences are summarized below:

Structural Insights :

- Chromen Core Modifications: The target compound’s 3-(4-methoxyphenyl) substitution distinguishes it from simpler analogs like 6s and 6p, which lack this group.

- Benzamide Substituents: The 3,4-dimethoxy groups on the benzamide moiety are shared with 6s and 15.

- Direct N-Aryl Linkages : Compound 15 replaces the chromen ring with a 4-methoxyphenyl group, reducing molecular weight by ~236 g/mol. This simplification may alter pharmacokinetic properties, such as membrane permeability .

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., 6s at 246°C) exhibit higher melting points than simpler derivatives (e.g., 6p at 227°C), suggesting increased crystallinity due to intermolecular interactions .

- Synthetic Yields : Yields for chromen-2-yl benzamides range from 56% (6v ) to 94% (6j ), indicating that electron-withdrawing groups (e.g., bromine in 6j ) may stabilize intermediates during synthesis .

Spectral Data Comparison

- ¹H NMR Shifts :

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) align with calculated masses, confirming structural integrity (e.g., 6s : observed 338.1 vs. calculated 337.34) .

Biological Activity

3,4-Dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chromen-4-one core structure with methoxy and benzamide substituents. The structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 1.98 ± 1.22 µg/mL against specific tumor cells, indicating significant cytotoxicity .

- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antioxidant Activity : It has also been recognized for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Activity |

|---|---|

| Methoxy Groups | Enhance solubility and bioavailability |

| Benzamide Moiety | Increases binding affinity to target proteins |

| Chromene Core | Essential for anticancer activity |

Research indicates that modifications to the methoxy groups can significantly alter the compound's potency and selectivity against various cancer cell lines .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, demonstrating its potential as an anticancer agent .

- Inflammation Model : In an animal model of induced inflammation, administration of the compound reduced swelling and pain significantly compared to standard anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.